molecular formula C22H26ClNO B11707795 N-(2-chlorophenyl)-4-(4-propylcyclohexyl)benzamide CAS No. 313497-62-0

N-(2-chlorophenyl)-4-(4-propylcyclohexyl)benzamide

Cat. No.: B11707795
CAS No.: 313497-62-0
M. Wt: 355.9 g/mol
InChI Key: HVXRVWXAWGYDGH-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-(4-propylcyclohexyl)benzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a propylcyclohexyl group, and a benzamide moiety. Its distinct chemical properties make it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-(4-propylcyclohexyl)benzamide typically involves the reaction of 2-chloroaniline with 4-(4-propylcyclohexyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving high-quality products on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-(4-propylcyclohexyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles, such as amines or thiols, to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base, such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the chlorine atom.

Scientific Research Applications

N-(2-chlorophenyl)-4-(4-propylcyclohexyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-(4-propylcyclohexyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-4-(4-methylcyclohexyl)benzamide
  • N-(2-chlorophenyl)-4-(4-ethylcyclohexyl)benzamide
  • N-(2-chlorophenyl)-4-(4-butylcyclohexyl)benzamide

Uniqueness

N-(2-chlorophenyl)-4-(4-propylcyclohexyl)benzamide is unique due to its specific propylcyclohexyl group, which imparts distinct chemical and physical properties compared to its analogs

Properties

CAS No.

313497-62-0

Molecular Formula

C22H26ClNO

Molecular Weight

355.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-4-(4-propylcyclohexyl)benzamide

InChI

InChI=1S/C22H26ClNO/c1-2-5-16-8-10-17(11-9-16)18-12-14-19(15-13-18)22(25)24-21-7-4-3-6-20(21)23/h3-4,6-7,12-17H,2,5,8-11H2,1H3,(H,24,25)

InChI Key

HVXRVWXAWGYDGH-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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